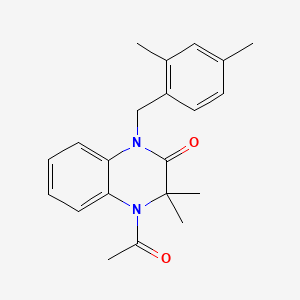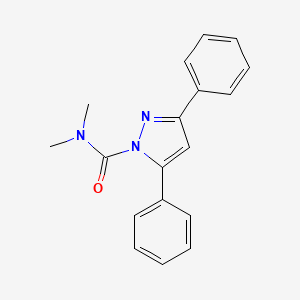
N-(5-chloro-2-methoxyphenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)nicotinamide is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.0509053 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(5-chloro-2-methoxyphenyl)nicotinamide is a derivative of nicotinamide . The primary target of this compound is Tissue-nonspecific Alkaline Phosphatase (TNAP) . TNAP is an ectoenzyme crucial for bone matrix mineralization via its ability to hydrolyze extracellular inorganic pyrophosphate (ePPi), a potent mineralization inhibitor, to phosphate (Pi) .
Mode of Action
The compound interacts with TNAP and inhibits its activity . By inhibiting TNAP, the compound affects the hydrolysis of ePPi, thereby influencing the ratio of Pi to ePPi . This interaction and the resulting changes play a significant role in the regulation of skeletal and dental calcification .
Biochemical Pathways
The inhibition of TNAP by this compound affects the biochemical pathway involving the hydrolysis of ePPi to Pi . This pathway is crucial for normal skeletal and dental calcification. In other areas of the body, low ePPi levels can lead to the development of pathological soft-tissue calcification .
Result of Action
The inhibition of TNAP by this compound can have several effects at the molecular and cellular levels. It can influence the process of bone matrix mineralization and potentially affect the development of pathological soft-tissue calcification .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-5-4-10(14)7-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUDQCNVDCUVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5631381.png)
![N-benzyl-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5631389.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631396.png)
![1-[(3-ethylisoxazol-5-yl)carbonyl]-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5631399.png)
![3-[(4-Nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5631401.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B5631402.png)
![(1R*,5R*)-6-(2,3-dimethoxybenzyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631403.png)


![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)

![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)

